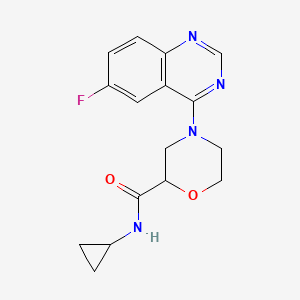

N-cyclopropyl-4-(6-fluoroquinazolin-4-yl)morpholine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-cyclopropyl-4-(6-fluoroquinazolin-4-yl)morpholine-2-carboxamide” belongs to the class of organic compounds known as quinazolinamines . These are heterocyclic aromatic compounds containing a quinazoline moiety substituted by one or more amine groups .

Synthesis Analysis

The synthesis of similar compounds has been discussed in the literature. For instance, synthetic approaches to the quinolone system, as well as all kinds of structural modifications by incorporating substituents into various positions or by means of annelation have been discussed . Another study discussed the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, and related compounds .Molecular Structure Analysis

The molecular structure of “this compound” is likely to be similar to other quinazolinamines, which are heterocyclic aromatic compounds containing a quinazoline moiety substituted by one or more amine groups .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the formation of complexes of fluoroquinolones with metals and their applications have been considered . Another study discussed the synthesis of morpholines and related compounds using vinyl sulfonium salts .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would likely be similar to other quinazolinamines .Mechanism of Action

Target of Action

It is known that quinazoline derivatives, which this compound is a part of, have been widely applied in the development of drug candidates due to the wide range of pharmacological effects its derivatives presented, including antitumor, antiviral, antibacterial, anti-inflammatory, and antimalarial activities .

Mode of Action

It is known that quinazoline derivatives have been used in the treatment of various diseases, including cancer . They interact with their targets in a way that inhibits the proliferation of disease-causing cells.

Biochemical Pathways

Quinazoline derivatives are known to affect various biochemical pathways, leading to their wide range of pharmacological effects .

Result of Action

It is known that quinazoline derivatives have antiproliferative activity against various cancer cell lines .

Future Directions

Biochemical Analysis

Biochemical Properties

N-cyclopropyl-4-(6-fluoroquinazolin-4-yl)morpholine-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including mitogen-activated protein kinase 14 (MAPK14), which is involved in cellular responses to stress and inflammation . The compound’s interaction with MAPK14 suggests its potential in modulating inflammatory responses. Additionally, it may interact with other biomolecules, influencing various biochemical pathways.

Cellular Effects

This compound has notable effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with MAPK14 can affect the expression of genes involved in inflammation and stress responses . This modulation can lead to changes in cellular metabolism, impacting overall cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It binds to MAPK14, leading to enzyme inhibition or activation, which in turn affects gene expression . This binding interaction is crucial for its biochemical and cellular effects, as it modulates key signaling pathways involved in inflammation and stress responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its degradation can lead to reduced efficacy over time

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as reduced inflammation and improved cellular function . At higher doses, it may cause toxic or adverse effects, including cellular damage and impaired metabolic function. Identifying the optimal dosage is crucial for maximizing its therapeutic potential while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the production of various metabolites . These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall impact on cellular function. Understanding these pathways is essential for optimizing its use in biochemical applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . This interaction affects its localization and accumulation within different cellular compartments, influencing its overall efficacy and function.

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity. It is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interaction with target biomolecules and its overall biochemical and cellular effects.

Properties

IUPAC Name |

N-cyclopropyl-4-(6-fluoroquinazolin-4-yl)morpholine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN4O2/c17-10-1-4-13-12(7-10)15(19-9-18-13)21-5-6-23-14(8-21)16(22)20-11-2-3-11/h1,4,7,9,11,14H,2-3,5-6,8H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPGNLXNICYNLLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2CN(CCO2)C3=NC=NC4=C3C=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-4-({1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6471705.png)

![4-(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine-3-carbonyl)thiomorpholine](/img/structure/B6471712.png)

![4-{[1-(3,3-difluorocyclobutanecarbonyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B6471727.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}acetamide](/img/structure/B6471736.png)

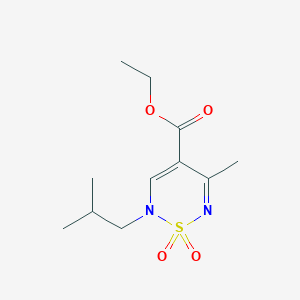

![ethyl 5-methyl-2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate](/img/structure/B6471745.png)

![1-(pyrrolidin-1-yl)-2-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6471754.png)

![3-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B6471758.png)

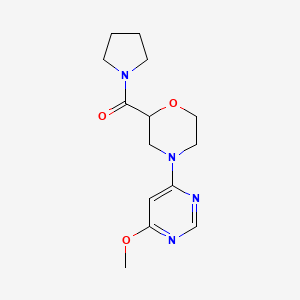

![5-chloro-N-[1-(4,4-difluorocyclohexanecarbonyl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B6471766.png)

![1-(pyrrolidin-1-yl)-2-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6471772.png)

![4-{1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B6471799.png)

![4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6471813.png)

![3-[4-(2-chlorophenyl)piperazin-1-yl]-1-cyclopropyl-1,2-dihydropyrazin-2-one](/img/structure/B6471815.png)